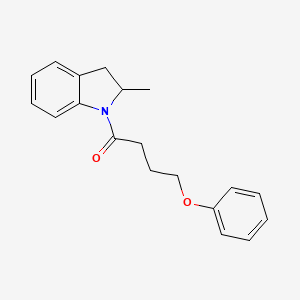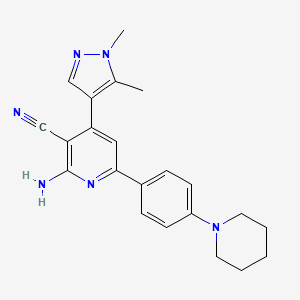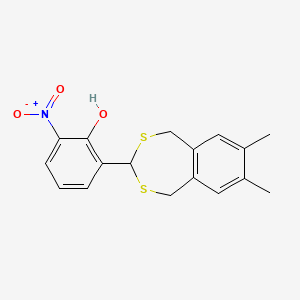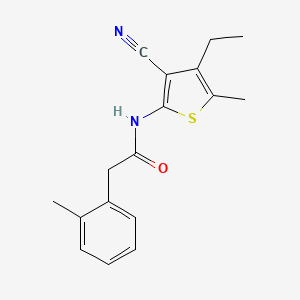
2-methyl-1-(4-phenoxybutanoyl)indoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-1-(4-phenoxybutanoyl)indoline is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. This compound is also known as MPBI and has been synthesized using different methods. The synthesis of MPBI is a complex process that requires skilled chemists and advanced laboratory equipment.
Wirkmechanismus
The mechanism of action of MPBI is not fully understood. However, it is believed to involve the inhibition of DNA synthesis and the induction of apoptosis, a process of programmed cell death. MPBI has also been shown to interact with proteins involved in cell signaling pathways, which may contribute to its cytotoxic effects.
Biochemical and Physiological Effects:
MPBI has been shown to have a range of biochemical and physiological effects. In addition to its cytotoxic effects on cancer cells, MPBI has been shown to have anti-inflammatory and antioxidant properties. MPBI has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of MPBI is its high yield in the synthesis process. This makes it easier for researchers to obtain large quantities of the compound for their experiments. However, the complex synthesis process and the need for advanced laboratory equipment and skilled chemists make it challenging for some researchers to work with MPBI. Additionally, the cytotoxic effects of MPBI make it difficult to work with in some experiments.
Zukünftige Richtungen
There are several future directions for research on MPBI. One direction is the development of MPBI-based anticancer drugs. Another direction is the study of the potential use of MPBI in photodynamic therapy. Further research is also needed to fully understand the mechanism of action of MPBI and its potential use in the treatment of neurodegenerative diseases. Additionally, the development of new synthesis methods for MPBI may make it more accessible for researchers in different fields.
Conclusion:
In conclusion, 2-methyl-1-(4-phenoxybutanoyl)indoline is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. The synthesis of MPBI is a complex process that requires skilled chemists and advanced laboratory equipment. MPBI has been studied for its potential use in cancer research, photodynamic therapy, and the treatment of neurodegenerative diseases. The mechanism of action of MPBI is not fully understood, but it is believed to involve the inhibition of DNA synthesis and the induction of apoptosis. MPBI has been shown to have a range of biochemical and physiological effects, including cytotoxic effects on cancer cells, anti-inflammatory and antioxidant properties, and potential use in the treatment of neurodegenerative diseases. The advantages and limitations of MPBI for lab experiments should also be considered. Finally, there are several future directions for research on MPBI, including the development of MPBI-based anticancer drugs, the study of its potential use in photodynamic therapy, and the development of new synthesis methods.
Synthesemethoden
The synthesis of MPBI has been achieved using different methods. One of the most common methods is the reaction of 2-methylindoline with 4-phenoxybutanoyl chloride in the presence of a base such as triethylamine. This reaction produces MPBI as a yellow solid with a high yield. Other methods have also been reported, including the use of palladium-catalyzed coupling reactions and the use of different starting materials.
Wissenschaftliche Forschungsanwendungen
MPBI has been the focus of scientific research due to its potential applications in various fields. One of the most promising applications is in the field of cancer research. MPBI has been shown to have cytotoxic effects on cancer cells, making it a potential candidate for the development of anticancer drugs. MPBI has also been studied for its potential use as a photosensitizer in photodynamic therapy, a treatment for cancer that involves the use of light to activate a photosensitizing agent.
Eigenschaften
IUPAC Name |
1-(2-methyl-2,3-dihydroindol-1-yl)-4-phenoxybutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c1-15-14-16-8-5-6-11-18(16)20(15)19(21)12-7-13-22-17-9-3-2-4-10-17/h2-6,8-11,15H,7,12-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRASXGZYOSUQLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)CCCOC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[8-(4-bromobenzylidene)-4-(4-bromophenyl)-3,4,5,6,7,8-hexahydro-2(1H)-quinazolinylidene]cyanamide](/img/structure/B5309968.png)
![N-(2,4-dimethoxyphenyl)-2-[4-(3-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5309979.png)


![2-[2-(3,4-dichlorophenyl)morpholin-4-yl]-N-methylacetamide](/img/structure/B5310004.png)

![N-[2-(1-benzyl-4-piperidinyl)ethyl]-2-morpholinecarboxamide dihydrochloride](/img/structure/B5310012.png)
![N-(isoxazol-3-ylmethyl)-7-(tetrahydro-2H-pyran-2-ylcarbonyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5310020.png)
![2-{4-[(benzylamino)methyl]-5-bromo-2-methoxyphenoxy}acetamide](/img/structure/B5310042.png)
![1-[(2,2-dimethyltetrahydro-2H-pyran-4-yl)methyl]-4-(3-methoxybenzoyl)piperazine](/img/structure/B5310051.png)
![N-(4,6-dimethyl-2-pyrimidinyl)-N'-[2-(trifluoromethyl)phenyl]guanidine](/img/structure/B5310056.png)
![3-methyl-5-pyrazolo[1,5-a]pyridin-7-ylpyridin-2-amine](/img/structure/B5310062.png)

![ethyl [amino(1,3-benzothiazol-2-ylamino)methylene]carbamate](/img/structure/B5310074.png)